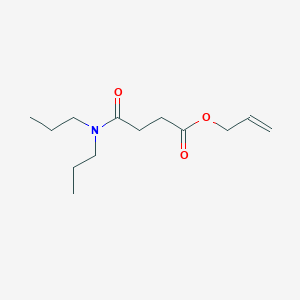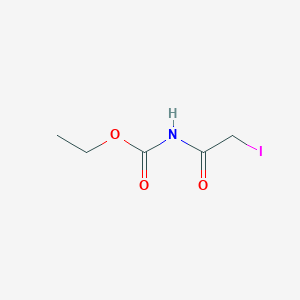
Gadolinium--indium (1/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gadolinium–indium (1/3) is a compound formed by the combination of gadolinium and indium in a 1:3 ratio. Gadolinium is a rare-earth element known for its magnetic properties, while indium is a post-transition metal with significant applications in electronics. The combination of these two elements results in a compound with unique properties that are valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of gadolinium–indium (1/3) typically involves the reaction of gadolinium and indium metals in a controlled environment. The metals are heated together in a vacuum or inert atmosphere to prevent oxidation. The reaction is carried out at high temperatures to ensure the complete formation of the compound.
Industrial Production Methods
Industrial production of gadolinium–indium (1/3) involves similar methods but on a larger scale. The metals are melted together in an induction furnace under an inert atmosphere. The molten mixture is then cooled and solidified to form the desired compound. The purity of the starting materials and the control of the reaction conditions are crucial to obtaining a high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
Gadolinium–indium (1/3) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents.
Substitution: Substitution reactions involve replacing one of the elements in the compound with another element or group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of gadolinium oxide and indium oxide, while reduction may yield elemental gadolinium and indium.
Applications De Recherche Scientifique
Gadolinium–indium (1/3) has several scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions.
Biology: The compound’s magnetic properties make it useful in magnetic resonance imaging (MRI) contrast agents.
Medicine: It is explored for potential use in targeted drug delivery systems.
Industry: The compound is used in the production of high-performance materials and electronic devices.
Mécanisme D'action
The mechanism by which gadolinium–indium (1/3) exerts its effects is primarily related to its magnetic properties. Gadolinium has seven unpaired electrons, which contribute to its high magnetic moment. This property is utilized in MRI contrast agents, where the compound enhances the contrast of images by shortening the relaxation times of hydrogen protons in the body.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Gadolinium oxide (Gd₂O₃)
- Gadolinium chloride (GdCl₃)
- Indium oxide (In₂O₃)
- Indium chloride (InCl₃)
Uniqueness
Gadolinium–indium (1/3) is unique due to the combination of gadolinium’s magnetic properties and indium’s electronic properties. This combination results in a compound with enhanced performance in applications such as MRI contrast agents and electronic devices, where both magnetic and electronic properties are crucial.
Propriétés
Numéro CAS |
12160-85-9 |
|---|---|
Formule moléculaire |
GdIn3 |
Poids moléculaire |
501.7 g/mol |
InChI |
InChI=1S/Gd.3In |
Clé InChI |
KEIDDZKNFWWQHN-UHFFFAOYSA-N |
SMILES canonique |
[In].[In].[In].[Gd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[2-(Heptanoyloxy)propanoyl]imino}diethane-2,1-diyl diheptanoate](/img/structure/B14724353.png)
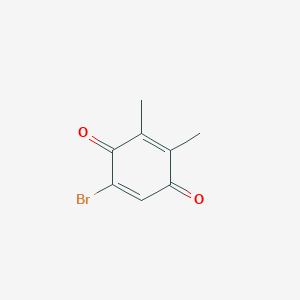
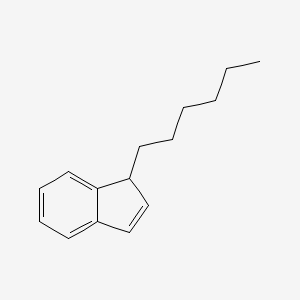
![Bis[2-(dimethylamino)ethyl] phosphate](/img/structure/B14724372.png)
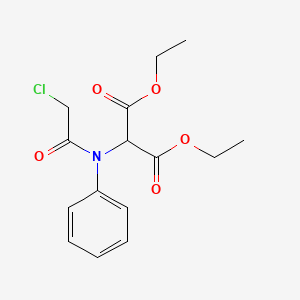
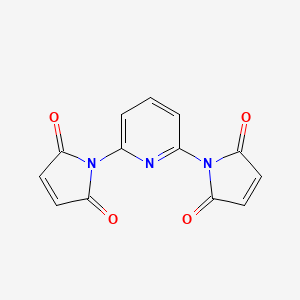
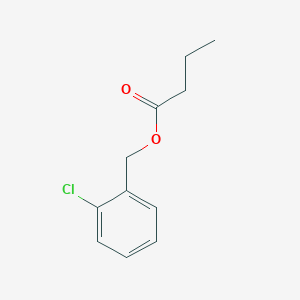
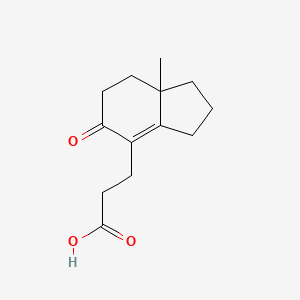
methanol](/img/structure/B14724394.png)
![2-(1-Chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)anthra[2,1-d][1,3]thiazole-6,11-dione](/img/structure/B14724407.png)

![4-Tert-butyl-2-[(dimethylamino)methyl]-6-methoxyphenol](/img/structure/B14724420.png)
